5'-O-Galactopyranosyl ribavirin
Description
Structure
3D Structure
Properties
CAS No. |
114283-62-4 |
|---|---|
Molecular Formula |
C14H22N4O10 |
Molecular Weight |
406.35 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C14H22N4O10/c15-11(25)12-16-3-18(17-12)13-9(23)7(21)5(27-13)2-26-14-10(24)8(22)6(20)4(1-19)28-14/h3-10,13-14,19-24H,1-2H2,(H2,15,25)/t4-,5-,6+,7-,8+,9-,10-,13-,14-/m1/s1 |
InChI Key |
DDEVDOFIWICGEW-FZISVMHXSA-N |
SMILES |
C1=NC(=NN1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)C(=O)N |
Isomeric SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)C(=O)N |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)C(=O)N |
Other CAS No. |
114283-62-4 |
Synonyms |
5'-O-beta-D-galactopyranosyl ribavirin 5'-O-galactopyranosyl ribavirin |
Origin of Product |
United States |
Metabolic Activation and Intracellular Processing of 5 O Galactopyranosyl Ribavirin
Enzymatic Pathways of Ribavirin (B1680618) Phosphorylation and Metabolism
Once inside the cell, ribavirin, a prodrug, undergoes phosphorylation by host cell enzymes to its active mono-, di-, and triphosphate forms. drugbank.com This multi-step enzymatic conversion is initiated by the formation of ribavirin monophosphate (RMP), which has been identified as the rate-limiting step in the metabolic cascade. nih.gov
Historically, adenosine (B11128) kinase was considered the primary enzyme responsible for the initial phosphorylation of ribavirin to ribavirin-5'-monophosphate (RMP). nih.gov Studies using cell lines deficient in adenosine kinase showed resistance to ribavirin's effects, supporting the enzyme's central role in activating the drug.
However, more recent research has revealed that cytosolic 5'-nucleotidase II (cN-II) is also a key player in this process. In fact, cN-II has been shown to phosphorylate ribavirin with significantly greater catalytic efficiency than adenosine kinase, suggesting it may be the predominant enzyme for monophosphorylation in vivo, particularly in erythrocytes. The reaction catalyzed by cN-II is notably stimulated by physiological concentrations of ATP and 2,3-bisphosphoglycerate.
Below is a table comparing the steady-state kinetic parameters for ribavirin phosphorylation by these two enzymes.
Kinetic Parameters for Ribavirin Monophosphorylation
| Enzyme | Apparent Km (μM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) |
|---|---|---|---|
| Adenosine Kinase | 540 | 1.8 | 0.0033 |
| Cytosolic 5'-Nucleotidase II | 88 | 4.0 | 0.0455 |
Data sourced from studies on recombinant mammalian adenosine kinase and human cN-II.
Following the initial rate-limiting monophosphorylation step, RMP is further metabolized by other cellular kinases. Nucleoside monophosphate kinases catalyze the conversion of RMP to ribavirin diphosphate (B83284) (RDP). Subsequently, nucleoside diphosphate kinases phosphorylate RDP to form the final active metabolite, ribavirin triphosphate (RTP). drugbank.comnih.gov In most cell types, RTP is the most abundant metabolite, with concentrations that can be significantly higher than those of RMP. drugbank.com This accumulation of RTP is crucial for the various proposed mechanisms of ribavirin's antiviral action.
Investigation of Glycosidic Cleavage Mechanisms for 5'-O-Galactopyranosyl Ribavirin
For this compound to become active, the glycosidic bond linking the galactose sugar to the ribavirin molecule must be cleaved to release the parent compound. This process would classify it as a prodrug designed for potential targeted delivery or modified pharmacokinetic properties.
The intended metabolic activation for a 5'-O-glycosylated compound like this involves enzymatic cleavage by glycosidases. Cellular α- and β-glucosidases are enzymes responsible for trimming sugar residues from glycoproteins and other molecules. nih.govnih.gov It is hypothesized that intracellular or extracellular glycosidases could recognize the galactopyranosyl moiety and hydrolyze the O-glycosidic bond, thereby releasing active ribavirin. However, specific studies evaluating the activity of various glycosidases on this compound and confirming its conversion to the parent drug are not extensively documented in the available scientific literature. Such studies would be essential to confirm its prodrug potential and determine the rate and location of its activation.
Upon successful cleavage of this compound, two molecules would be generated: ribavirin and galactose. While ribavirin would proceed down the phosphorylation pathway described above, the galactose moiety would be expected to enter the cell's natural carbohydrate metabolic pathways. Typically, galactose is phosphorylated by galactokinase to galactose-1-phosphate, which is then converted through a series of enzymatic steps to glucose-6-phosphate, allowing it to enter glycolysis or other metabolic routes. Specific tracer studies to confirm the intracellular fate of the galactopyranosyl portion following its cleavage from this particular ribavirin derivative have not been reported.
Impact of Glycosylation on Cellular Uptake and Intracellular Distribution
The addition of a sugar moiety can significantly alter a molecule's physicochemical properties, which in turn affects how it is transported into and distributed within cells. Parent ribavirin is known to be transported across cell membranes by sodium-dependent concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). nih.govnews-medical.net
The presence of the bulky and hydrophilic galactopyranosyl group on the 5'-position of the ribose ring likely prevents this compound from being recognized by these standard nucleoside transporters. Instead, its cellular uptake may be mediated by other transport systems, such as glucose transporters or lectin-like receptors that recognize galactose residues. This altered uptake mechanism could potentially be leveraged to target the drug to specific tissues or cell types that have high expression of such transporters. Glycosylation is a known strategy to modify drug distribution, and in some contexts, it has been shown to enhance cell migration and invasiveness by modifying cell surface proteins. nih.gov However, detailed experimental studies confirming the specific transporters involved in the uptake of this compound and its subsequent intracellular distribution are currently lacking.
Molecular Mechanisms of Antiviral Action of 5 O Galactopyranosyl Ribavirin and Its Metabolites Focus on in Vitro/molecular Level
Inhibition of Viral RNA Polymerases by Triphosphate Analogs
The triphosphate metabolite, RTP, acts as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRp). nih.govbohrium.comnih.gov By mimicking the natural purine (B94841) nucleotides, adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), RTP can bind to the nucleotide-binding site of the viral polymerase. nih.govbohrium.comdrugbank.com This binding competitively inhibits the incorporation of the correct nucleotides, thereby hindering the elongation of the viral RNA chain and leading to a reduction in viral replication. drugbank.comnih.gov For instance, RTP has been shown to selectively inhibit the influenza virus RNA polymerase. nih.govbohrium.com The inhibition is competitive with respect to ATP and GTP, but not with the pyrimidine (B1678525) triphosphates CTP and UTP. bohrium.com
It is important to note that while RTP can be incorporated into the growing viral RNA chain, this incorporation does not necessarily cause immediate chain termination. acs.org However, the presence of ribavirin (B1680618) monophosphate (RMP) within the RNA template can significantly reduce the efficiency of further RNA synthesis. acs.org
Table 1: Inhibition of Viral RNA Polymerases by Ribavirin Triphosphate (RTP)
| Virus Family/Genus | Viral Polymerase Target | Mechanism of Inhibition | References |
| Orthomyxoviridae (Influenza) | RNA-dependent RNA polymerase | Competitive inhibition with ATP and GTP | nih.govbohrium.com |
| Flaviviridae (Hepatitis C Virus) | NS5B RNA-dependent RNA polymerase | Competitive inhibition, incorporation into viral RNA | nih.govacs.org |
| Paramyxoviridae | RNA-dependent RNA polymerase | Direct inhibition by RTP | nih.gov |
Modulation of Nucleotide Biosynthesis via Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Inhibition
One of the primary and earliest proposed mechanisms of ribavirin's action is the inhibition of the host cell enzyme inosine monophosphate dehydrogenase (IMPDH) by its monophosphate metabolite, RMP. nih.govtandfonline.comiiarjournals.org IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for GTP. nih.gov
RMP acts as a competitive inhibitor of IMPDH, leading to a depletion of the intracellular pool of GTP. nih.govtandfonline.com This reduction in available GTP has a broad impact on viral replication, as GTP is essential for the synthesis of viral RNA and for the capping of viral mRNA. nih.govpatsnap.com The depletion of GTP pools can significantly impair the production of new viral genomes and functional viral proteins.
Interference with Viral mRNA Capping and Methylation
The 5' cap structure of viral mRNA is essential for its stability, efficient translation into proteins, and protection from degradation by host cellular exonucleases. patsnap.com Ribavirin triphosphate (RTP) can interfere with this critical process. nih.govosti.govnih.gov
RTP can act as a competitive inhibitor of viral mRNA guanylyltransferase, the enzyme responsible for adding the guanine cap to the 5' end of the mRNA chain. drugbank.comresearchgate.net By competing with GTP, RTP can disrupt the formation of the cap structure. nih.gov Furthermore, the incorporation of ribavirin at the 5' end of the mRNA can prevent the subsequent methylation steps that are also necessary for a fully functional cap. drugbank.com This interference with mRNA capping leads to the production of unstable and inefficiently translated viral mRNAs, ultimately inhibiting viral protein synthesis. patsnap.com
Induction of Viral Genome Mutagenesis and Error Catastrophe
A significant mechanism of ribavirin's antiviral activity is its ability to induce mutations in the viral genome, a phenomenon known as lethal mutagenesis or "error catastrophe". patsnap.comnih.govmdpi.com As a nucleoside analog, ribavirin triphosphate (RTP) can be incorporated into the replicating viral RNA by the viral RNA polymerase. acs.org
Once incorporated, the ribavirin base can ambiguously pair with both cytosine and uracil (B121893) during subsequent rounds of replication. acs.org This leads to an increase in the mutation frequency of the viral genome. nih.govmdpi.com For many RNA viruses, which already have high mutation rates due to the lack of proofreading activity in their polymerases, this further increase in the mutation rate can push the virus beyond a tolerable error threshold. nih.govmdpi.com The accumulation of deleterious mutations ultimately results in the production of non-viable viral progeny and the collapse of the viral population. nih.gov
Table 2: Mutagenic Effects of Ribavirin on RNA Viruses
| Virus | Observed Effect | Consequence | References |
| Poliovirus | 9.7-fold increase in mutagenesis | 99.3% loss in viral genome infectivity | nih.gov |
| Hepatitis C Virus | Increased mutation frequencies | Production of nonfunctional viral proteins | nih.govacs.org |
| Hantaan Virus | Increased mutations in viral RNA | Synthesis of nonfunctional viral proteins | nih.gov |
| SARS-CoV-2 | Increase in A→G and U→C transitions | Inhibitory and mutagenic activity | ebi.ac.uk |
Immunomodulatory Effects on Host Cellular Responses
Beyond its direct antiviral actions, ribavirin also exhibits immunomodulatory effects that contribute to the host's ability to clear viral infections. patsnap.comnih.govexlibrisgroup.com A key aspect of this is the modulation of the T-helper (Th) cell balance. Ribavirin has been shown to promote a shift from a Th2-dominant immune response, which is often associated with chronic viral infections, to a Th1-dominant response. patsnap.comnih.govexlibrisgroup.com
A Th1 response is characterized by the production of cytokines such as interferon-gamma (IFN-γ), which enhances cell-mediated immunity and is more effective at eliminating virus-infected cells. nih.govnih.gov Ribavirin has been observed to enhance the production of IFN-γ in Th1 cells. nih.gov Conversely, it can inhibit the production of Th2-associated cytokines like interleukin-10 (IL-10), which can suppress the antiviral immune response. nih.govnih.gov This shift in the cytokine balance strengthens the host's antiviral defenses. Furthermore, ribavirin has been shown to have an immunomodulatory effect on natural killer (NK) cells, leading to an enhanced IFN-γ response. mdpi.com
Direct Interactions with Viral Proteins and Host Factors
While the primary mechanisms of ribavirin's antiviral activity are well-established, research also points to direct interactions with other viral and host proteins that may contribute to its broad-spectrum efficacy. The triphosphate form, RTP, is the primary metabolite involved in these direct interactions. nih.gov For instance, beyond the polymerase, RTP may interact with other viral enzymes involved in nucleic acid metabolism. The inhibitory effects on viral capping enzymes are a prime example of such interactions. drugbank.comresearchgate.net
The extent and significance of direct interactions with other viral proteins and host factors are areas of ongoing research. It is likely that the pleiotropic effects of ribavirin arise from a combination of these direct inhibitory actions and the broader consequences of its impact on nucleotide biosynthesis and immune signaling. nih.gov
Structure Activity Relationships Sar of Glycosylated Ribavirin Analogs
Influence of 5'-O-Glycosylation on Antiviral Potency and Selectivity
The addition of a second sugar moiety at the 5'-position of ribavirin (B1680618), a modification known as 5'-O-glycosylation, can significantly alter the molecule's physicochemical and pharmacological properties. While specific antiviral potency and selectivity data for 5'-O-Galactopyranosyl ribavirin are not extensively detailed in publicly available literature, the principles of medicinal chemistry allow for an informed discussion of the potential impacts of such a modification.
The core structure of ribavirin, comprising a 1,2,4-triazole (B32235) ring, a carboxamide group, and a β-D-ribofuranosyl moiety, is crucial for its antiviral activity. nih.gov Upon cellular uptake, ribavirin is phosphorylated to its active mono-, di-, and triphosphate forms. nih.gov Ribavirin monophosphate (RMP) is a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, which are essential for viral replication. nih.gov Ribavirin triphosphate (RTP) can also act as a substrate for viral RNA-dependent RNA polymerases (RdRp), inducing lethal mutations in the viral genome. nih.gov
The introduction of a bulky and hydrophilic galactopyranosyl group at the 5'-position would likely prevent the necessary phosphorylation at this site. This would inhibit the formation of the canonical active metabolites (RMP, RTP), suggesting that this compound may not exert its antiviral effect through the same mechanisms as the parent drug.
Cellular Uptake and Distribution: The galactose moiety could be recognized by specific sugar transporters on the cell surface, potentially altering the drug's entry into target cells. This could lead to tissue-specific targeting, for example, towards liver cells which are rich in asialoglycoprotein receptors that recognize galactose.
Metabolic Stability: The glycosidic bond might alter the metabolic profile of the compound, protecting it from certain metabolic enzymes and potentially prolonging its half-life.
Alternative Mechanisms of Action: It is conceivable that 5'-O-glycosylated ribavirin analogs could exert antiviral activity through novel mechanisms, such as interfering with viral entry or assembly processes where glycoproteins play a crucial role. For instance, some viruses rely on host cell glycosylation machinery for their life cycle, and a glycosylated drug might interfere with these processes. mdpi.com
Without experimental data, the net effect on antiviral potency and selectivity remains speculative. A decrease in potency might be expected if the primary mechanisms of ribavirin are blocked, but this could be offset by enhanced uptake in specific cell types, leading to improved selectivity.
Role of Sugar Moiety Stereochemistry and Type on Biological Activity
The stereochemistry and the very nature of the sugar attached at the 5'-position are critical determinants of biological activity. The synthesis of both 5'-O-β-D-glucopyranosyl ribavirin and 5'-O-β-D-galactopyranosyl ribavirin has been reported, highlighting the feasibility of introducing different hexopyranoses. nih.gov
Galactose and glucose are epimers, differing only in the stereochemistry at the C4 position. This seemingly minor change can have profound biological consequences, as it dictates how the molecule interacts with enzymes and receptors. For example, the specific orientation of the hydroxyl groups on the galactose ring could lead to different binding affinities for cellular transporters or viral proteins compared to a glucose-conjugated analog.
Studies on other nucleoside analogs have demonstrated the critical role of stereochemistry. For instance, in the case of 5'-noraristeromycin, the (-)-enantiomer was found to be significantly more potent than the (+)-enantiomer in inhibiting virus replication and the target enzyme, (S)-adenosyl-L-homocysteine hydrolase. nih.gov This underscores that subtle changes in the three-dimensional arrangement of a molecule can lead to dramatic differences in biological effect.
For 5'-O-glycosylated ribavirin analogs, the following factors related to the sugar moiety would be expected to influence activity:
Sugar Type (e.g., Galactose vs. Glucose vs. Mannose): Each sugar has a unique spatial arrangement of hydroxyl groups, leading to different hydrogen bonding patterns and interactions with biological targets.
Ring Size (Pyranose vs. Furanose): A six-membered pyranose ring (like galactose) has a different shape and flexibility compared to a five-membered furanose ring.
Comparison of this compound with Other Ribavirin Derivatives and Nucleoside Analogs
A comparison of this compound with other known ribavirin derivatives and nucleoside analogs further contextualizes its potential therapeutic profile.
| Compound/Analog | Key Structural Modification | Primary Mechanism(s) of Action | Known Antiviral Spectrum |
| Ribavirin | Parent Compound | IMPDH inhibition, RdRp inhibition, lethal mutagenesis. nih.govnih.gov | Broad-spectrum (RNA and DNA viruses). nih.gov |
| This compound | Galactose at 5'-OH | Likely altered; phosphorylation at 5'-OH blocked. | Not publicly documented. |
| Tiazofurin/Selenazofurin | Thiazole/Selenazole C-nucleoside | Potent IMPDH inhibitors. | Synergistic with ribavirin against some viruses. nih.gov |
| Favipiravir (B1662787) (T-705) | Pyrazine-carboxamide base | RdRp inhibition, lethal mutagenesis. nih.gov | Broad-spectrum against RNA viruses. nih.gov |
| Remdesivir (B604916) | 1'-cyano C-nucleoside prodrug | Chain termination of viral RNA synthesis. nih.gov | Ebola, Coronaviruses. nih.gov |
| Sofosbuvir (B1194449) | 2'-Me, 2'-F-uridine nucleotide prodrug | Chain termination of HCV RdRp. | Hepatitis C virus. nih.gov |
Unlike ribavirin and its more direct analogs like tiazofurin, which primarily function after intracellular phosphorylation, this compound is a fundamentally different prodrug concept. Its large glycosyl group at the 5'-position makes it structurally distinct from chain-terminating nucleoside analogs like sofosbuvir and remdesivir, which have smaller modifications on the ribose that, after metabolism, interfere with the viral polymerase.
The comparison with favipiravir is also illustrative. While both are base-modified nucleoside analogs, favipiravir is activated to its phosphoribosylated form, which then inhibits RdRp. nih.gov this compound, by contrast, has its modification on the sugar moiety, which as discussed, likely precludes the standard phosphorylation pathway.
Rational Design Principles for Optimizing Glycosylated Ribavirin Analogs
The rational design of more effective glycosylated ribavirin analogs requires a multi-pronged approach, leveraging the principles of medicinal chemistry and virology.
Targeted Delivery: The choice of the sugar moiety can be tailored to target specific tissues. For example, using galactose to target liver cells via the asialoglycoprotein receptor is a well-established strategy. Other sugars could be used to target different cell types that express specific lectins or glucose transporters.
Linker Modification: The connection between ribavirin and the sugar can be modified. Introducing a linker that is cleavable by specific enzymes present in target cells or viral particles could release the parent drug at the site of action. This would be a classic prodrug approach to improve the therapeutic window.
Exploiting Viral Enzymes: Some viruses encode their own glycosidases. A glycosylated ribavirin analog could be designed to be a substrate for a viral glycosidase, leading to the release of an active form of the drug only in infected cells, thereby increasing selectivity and reducing toxicity to uninfected cells.
Modulating Physicochemical Properties: Glycosylation generally increases water solubility and can alter membrane permeability. nih.gov By carefully selecting the sugar and the linkage chemistry, these properties can be fine-tuned to optimize the pharmacokinetic profile of the drug. For instance, while a large sugar moiety might decrease passive diffusion across cell membranes, it could be a substrate for active transport mechanisms.
Combination Therapy: Glycosylated ribavirin analogs could be designed to work in synergy with other antiviral agents. For example, a glycosylated derivative that interferes with viral entry could be combined with a polymerase inhibitor like remdesivir or favipiravir to attack the virus at multiple points in its life cycle. nih.gov
Prodrug Strategies and Targeted Delivery Applications of Glycosylated Ribavirin
Conceptualization of Glycosylation as a Ribavirin (B1680618) Prodrug Strategy
The development of prodrugs represents a pivotal strategy in medicinal chemistry to optimize the therapeutic properties of an active pharmaceutical ingredient. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. This approach is often employed to improve a drug's physicochemical, pharmacokinetic, or pharmacodynamic characteristics. nih.gov Ribavirin itself is a prodrug that requires intracellular phosphorylation by kinases, such as adenosine (B11128) kinase, to be converted into its active mono-, di-, and triphosphate metabolites, which then exert antiviral effects. drugbank.com
Exploration of Glycosylation for Specific Cellular or Tissue Targeting (e.g., liver targeting via asialoglycoprotein receptor mechanisms)
A primary application of glycosylating drugs with galactose is to achieve targeted delivery to hepatocytes (liver cells). This is made possible by the presence of the asialoglycoprotein receptor (ASGPR) almost exclusively on the surface of hepatocytes. nih.govnih.govbohrium.com The ASGPR is a C-type lectin, meaning it is calcium-dependent, and its biological function is to recognize, bind, and clear circulating glycoproteins that have exposed, terminal galactose or N-acetylgalactosamine (GalNAc) residues. nih.govresearchgate.net
Upon binding a galactose-terminated ligand, the ASGPR facilitates its internalization into the hepatocyte via clathrin-dependent receptor-mediated endocytosis. researchgate.net This natural biological pathway provides a mechanism for delivering drugs specifically to the liver. By attaching a galactose molecule to ribavirin, the resulting compound, 5'-O-Galactopyranosyl ribavirin, is designed to be a specific ligand for the ASGPR. This strategy aims to concentrate the antiviral agent in the liver, the primary site of infection for the hepatitis C virus, for which ribavirin is a key therapeutic agent. nih.govnews-medical.net This targeted approach has been investigated for various molecules, demonstrating that conjugating a compound with a ligand recognized by the ASGPR, such as galactose, is a promising strategy for efficient drug delivery to hepatic tissue. rsc.org
Table 1: Rationale for Liver-Targeting via ASGPR
| Component | Role in Targeted Delivery | Mechanism |
| This compound | Prodrug designed for liver targeting. | The galactose moiety acts as a homing device for the liver. |
| Galactose Moiety | Targeting Ligand | Specifically recognized and bound by the asialoglycoprotein receptor (ASGPR). nih.govresearchgate.net |
| Asialoglycoprotein Receptor (ASGPR) | Target Receptor | A lectin highly expressed on the surface of hepatocytes that binds terminal galactose residues. nih.govbohrium.com |
| Hepatocytes | Target Cells | Primary cells of the liver and the site of ASGPR expression and drug action. nih.gov |
Design of Cleavable Glycosidic Linkages for Controlled Drug Release
A critical feature of any carrier-prodrug is that the bond linking the carrier to the active drug must be cleavable in vivo to release the pharmacologically active agent. In this compound, the drug is connected to the galactose carrier via a glycosidic bond. This linkage is designed to be stable in the systemic circulation, allowing the prodrug to reach its target, but susceptible to cleavage once inside the target cell.
Following the ASGPR-mediated endocytosis of the galactosylated prodrug into the hepatocyte, the prodrug is trafficked into intracellular vesicles, which eventually fuse with lysosomes. The acidic environment and the array of hydrolytic enzymes within the lysosomes are expected to facilitate the cleavage of the glycosidic bond. This enzymatic hydrolysis releases the parent ribavirin molecule inside the hepatocyte. Once liberated, ribavirin can undergo the necessary intracellular phosphorylation to its active triphosphate form, enabling it to exert its antiviral activity directly within the target cell. drugbank.com This intracellular release mechanism ensures that the active drug is liberated at its site of action, which can increase efficacy and reduce systemic exposure and associated side effects. nih.gov
Modulation of Pharmacokinetic Properties and Distribution Profiles through Glycosylation
The pharmacokinetic profile of unmodified ribavirin is complex. After oral administration, it is absorbed and distributed widely throughout the body, with a significant volume of distribution due to its uptake into non-plasma compartments like erythrocytes. news-medical.netpharmgkb.org It exhibits a long terminal half-life, which is attributed to the slow redistribution of the drug from these cellular compartments back into the plasma. news-medical.netpharmgkb.org
Glycosylation of ribavirin to form this compound is intended to fundamentally alter this pharmacokinetic profile. The primary goal is to shift the drug's distribution away from widespread systemic exposure and toward targeted accumulation in the liver. By leveraging the high-capacity and rapid internalization of the ASGPR, the galactosylated prodrug is expected to be rapidly cleared from the circulation and sequestered in hepatocytes. researchgate.net
This targeted uptake would lead to:
A modified volume of distribution: The drug would be concentrated in the liver, potentially reducing the extensive distribution into other tissues like striated muscle and erythrocytes that is characteristic of the parent drug. news-medical.net
Altered clearance mechanisms: The primary clearance pathway would become receptor-mediated uptake by the liver rather than relying solely on the slower processes of metabolic degradation and renal excretion that characterize ribavirin. drugbank.comnih.gov
Table 2: Selected Pharmacokinetic Parameters of Unmodified Ribavirin
| Parameter | Value | Source |
| Bioavailability (Oral) | ~52% | nih.gov |
| Time to Peak Concentration | ~2.5 hours | news-medical.net |
| Volume of Distribution (Steady-State) | 650 - 1100 Liters | news-medical.net |
| Plasma Protein Binding | Not bound | drugbank.compharmgkb.org |
| Terminal Half-Life (Multiple Dose) | ~298 hours | pharmgkb.org |
| Metabolism | Intracellular phosphorylation (activation) and degradation via deribosylation. | drugbank.com |
| Excretion | Primarily renal. | drugbank.com |
The glycosylation strategy aims to modulate these parameters to create a more favorable therapeutic window, maximizing hepatic concentration while minimizing systemic drug levels.
Advanced Research Methodologies and Future Perspectives
In Vitro Models for Antiviral Activity and Cytotoxicity Assessment of Glycosylated Ribavirin (B1680618) Analogs
The initial evaluation of any new antiviral candidate, including glycosylated ribavirin analogs, relies heavily on robust in vitro models. These models are essential for determining a compound's ability to inhibit viral replication and for assessing its potential toxicity to host cells.
A variety of cell lines are employed to test the antiviral activity of ribavirin and its analogs against a wide range of viruses. For instance, Vero cells are commonly used for studying the effects on viruses like the severe fever with thrombocytopenia syndrome virus (SFTSV). nih.gov In such studies, the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro, is a key parameter. For ribavirin against SFTSV, the IC50 has been found to range from 3.69 to 8.72 μg/mL. nih.gov
The cytotoxicity of these compounds is also a critical factor. Assays are performed to determine the concentration at which the drug becomes toxic to the host cells. For example, no significant cytotoxicity was observed for ribavirin at concentrations up to 31.3 μg/mL in Vero cells. nih.gov The development of novel in vitro models, such as those derived from induced pluripotent stem cells to create equine brain cells, allows for more relevant testing against specific pathogens like the West Nile virus. researchgate.net
The antiviral spectrum of ribavirin analogs is broad, with studies demonstrating activity against viruses such as herpes simplex virus (HSV), human immunodeficiency virus (HIV-1), influenza virus, and respiratory syncytial virus. researchgate.net However, the considerable cytotoxicity of the parent compound, ribavirin, often limits its clinical application. researchgate.net This has spurred the development of analogs with the aim of improving the therapeutic window. For example, certain 1H-1,2,3-triazole nucleoside ribavirin analogs have shown inhibitory activity against Influenza A replication and HIV-1 reverse transcriptase (RT), with some analogs being significantly more potent than ribavirin itself. researchgate.net
It is important to note that not all modifications to the ribavirin structure result in improved antiviral activity. For instance, some synthesized favipiravir (B1662787) nucleoside analogs showed neither antiviral activity against RNA viruses nor cytotoxicity at concentrations up to 100 µmol/L. actanaturae.ru This highlights the intricate structure-activity relationship and the necessity of empirical testing for each new analog.
Table 1: Antiviral Activity and Cytotoxicity of Selected Ribavirin Analogs
| Compound/Analog | Target Virus/Enzyme | IC50 / EC50 | Cytotoxicity (CC50) | Cell Line |
| Ribavirin | SFTSV | 3.69 - 8.72 μg/mL nih.gov | > 31.3 μg/mL nih.gov | Vero |
| Ribavirin analog 5b | Influenza A | 14 µM researchgate.net | Not specified | Not specified |
| Ribavirin analog 5b | HIV-1 RT | 3.8 µM researchgate.net | Less cytotoxic than AZT researchgate.net | Not specified |
| Favipiravir analog 21e | Influenza A/WSN/33 (H1N1) | 1.3 µmol/L actanaturae.ru | 2.0 µmol/L actanaturae.ru | MDCK |
| Favipiravir analog 21c | Influenza A/WSN/33 (H1N1) | 1.9 µmol/L actanaturae.ru | > 400 µmol/L actanaturae.ru | MDCK |
| Emvododstat | RSV-A | 5.23 nmol/L ajol.info | > 19,120 (SI) ajol.info | HEp-2 |
| Ribavirin | RSV-A | 14.5 μmol/L ajol.info | 52 (SI) ajol.info | HEp-2 |
Computational Approaches: Molecular Docking and Dynamics Simulations for Interaction Analysis
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in the rational design and evaluation of novel antiviral agents like 5'-O-Galactopyranosyl ribavirin. nih.govnih.gov These in silico techniques provide valuable insights into the potential binding modes and affinities of drug candidates with their viral targets at an atomic level, significantly accelerating the drug discovery process. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a "snapshot" of the interaction. peerj.com This is crucial for virtual screening of large compound libraries to identify potential hits. nih.gov For instance, researchers have used molecular docking to screen antiviral compounds against the main protease (Mpro) of the feline infectious peritonitis virus (FIPV), a key enzyme in viral replication. peerj.com
Following docking, molecular dynamics simulations offer a more dynamic and realistic view of the ligand-receptor complex over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and provide a more accurate estimation of the binding free energy. nih.govpeerj.com This combined approach of docking and MD simulation has been successfully used to identify potential inhibitors for various viral targets, including those of SARS-CoV-2. nih.gov
These computational studies are not limited to predicting binding affinity. They can also elucidate the mechanism of action. For example, by understanding how a glycosylated ribavirin analog interacts with a viral polymerase, researchers can hypothesize how the modification might enhance or alter its inhibitory activity. The data from these simulations can guide the synthesis of new analogs with improved binding characteristics.
Advanced Synthetic Methodologies for Novel Glycosylated Nucleosides
The synthesis of glycosylated nucleosides like this compound is a complex chemical endeavor that has benefited from the development of advanced synthetic methodologies. documentsdelivered.commdpi.com These methods aim to create the crucial glycosidic bond between the sugar moiety and the nucleoside with high efficiency and stereoselectivity.
One established method for synthesizing 5'-O-glycosylated ribavirin derivatives involves the Koenigs-Knorr reaction. nih.gov A modification of this reaction, known as the Bredereck modification, has been successfully employed for the synthesis of 5'-O-β-D-galactopyranosylribavirin. nih.gov This process involves reacting a protected ribavirin derivative with a protected galactopyranosyl bromide in the presence of a promoter like silver perchlorate (B79767), followed by deprotection steps. nih.gov
More recent advancements in synthetic chemistry have introduced novel and more efficient approaches. For example, gold(I)-catalyzed N-glycosylation has emerged as a highly effective method for synthesizing a wide variety of nucleosides with excellent yields. acs.org Another innovative technique involves the use of an iodine/triethylsilane system as an N-glycosidation promoter, which has proven useful in the synthesis of both natural and sugar-modified nucleosides. nih.gov
Other strategies include the direct glycosylation of nucleobases with modified ribose derivatives under modified Mitsunobu reaction conditions, proceeding through an in situ formed 1,2-anhydrosugar intermediate. documentsdelivered.com The development of methods for synthesizing seven-membered ring nucleosides and the discovery of serendipitous O-glycosylation reactions under mild conditions further expand the toolkit available to medicinal chemists. acs.org These advanced synthetic routes are crucial for generating the diverse range of glycosylated nucleoside analogs needed for comprehensive structure-activity relationship studies.
Omics-Based Studies (e.g., metabolomics, proteomics) to Elucidate Cellular Responses
The advent of "omics" technologies, such as metabolomics and proteomics, has revolutionized our understanding of the complex cellular responses to viral infections and antiviral treatments. cornell.edumdpi.com These systems-level approaches provide a global view of the changes occurring within a cell, offering valuable insights into the mechanisms of action of drugs like this compound.
Metabolomics, the large-scale study of small molecules (metabolites) within cells and biological systems, can reveal how a drug perturbs cellular metabolic pathways. cornell.edubohrium.com For instance, metabolomic studies on ribavirin have shown its ability to affect various metabolic pathways, including taurine (B1682933) and hypotaurine (B1206854) metabolism, nicotinate (B505614) and nicotinamide (B372718) metabolism, and arginine biosynthesis in lung cancer models. bohrium.comnih.gov Such studies can identify key metabolic shifts induced by the drug, providing clues about its antiviral mechanism and potential off-target effects. The integration of metabolomics with other omics data, such as transcriptomics, can further enhance the discovery of biomarkers for disease and treatment response. nih.gov
Proteomics, the comprehensive analysis of proteins, allows researchers to investigate changes in the cellular proteome in response to a drug. cornell.edumdpi.com This can include alterations in protein expression levels, post-translational modifications like glycosylation, and changes in protein-protein interaction networks. mdpi.comnih.gov By studying how a glycosylated ribavirin analog affects the host and viral proteomes, scientists can identify the specific cellular machinery targeted by the drug. For example, proteomics can help understand how ribavirin contributes to the degradation of viral RNA by cellular enzymes. vhc-henrimondor.com
The integration of multiple omics datasets, often referred to as multi-omics, provides a more holistic and powerful approach to understanding the biological impact of a drug. mdpi.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct detailed models of the cellular response to this compound, ultimately leading to a more complete understanding of its therapeutic potential.
Potential Research Directions for this compound in Emerging Viral Pathologies
The broad-spectrum antiviral nature of ribavirin, coupled with the potential for enhanced properties through glycosylation, positions this compound as a compound of interest for a range of emerging viral diseases. Future research will likely focus on several key areas to fully explore its therapeutic potential.
A primary direction will be the evaluation of this compound against a wider array of emerging and re-emerging RNA viruses. Given ribavirin's known activity against various viral families, including Bunyaviridae and Paramyxoviridae, it is plausible that its glycosylated analogs could exhibit efficacy against novel pathogens from these groups. nih.govresearchgate.net The potential for activity against coronaviruses is also an area of significant interest, especially considering the ongoing global health challenges. nih.gov
Further research is needed to understand how the galactosyl moiety influences the drug's interaction with host cell transporters and metabolic enzymes. This could lead to altered pharmacokinetic profiles, potentially improving drug delivery to target tissues or reducing systemic toxicity. The galactose group might also facilitate targeted delivery to specific cell types, such as hepatocytes, which express asialoglycoprotein receptors that recognize galactose residues.
Investigating the immunomodulatory effects of this compound is another crucial avenue. Ribavirin itself is known to modulate the host immune response, and the addition of a sugar moiety could further influence these effects. nih.gov Studies could explore its impact on cytokine production and the activation of antiviral immune pathways.
Finally, the potential for combination therapy is a promising research direction. The synergistic effects of this compound with other antiviral agents, including direct-acting antivirals and other host-targeting drugs, should be explored. nih.govresearchgate.net Such combinations could lead to more potent antiviral regimens with a lower risk of resistance development. The development of multi-target antiviral drugs from natural or synthetic sources is a growing field, and glycosylated ribavirin analogs could play a significant role in this strategy. nih.gov
Q & A
Q. How is 5'-O-Galactopyranosyl ribavirin synthesized and characterized in research settings?
The synthesis typically involves protecting the ribose hydroxyl groups of ribavirin using silyl or acyl agents, followed by selective galactosylation at the 5'-position. Characterization employs high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation . Stability studies under varying pH and temperature conditions are critical to ensure compound integrity during storage .
Q. What in vitro models are used to assess the antiviral efficacy of this compound?
Common models include neuroblastoma (SKN-SH) and fibroblast (BSRT7) cell lines infected with RNA viruses (e.g., hepatitis C, flaviviruses). Efficacy is quantified via viral load reduction (RT-qPCR), cytopathic effect inhibition, and 50% effective concentration (EC50) calculations. Parallel cytotoxicity assays (e.g., MTT) ensure selective antiviral activity .
Q. What are the key structural modifications of this compound compared to ribavirin, and how do they influence biochemical interactions?
The galactopyranosyl group replaces the 5'-hydroxyl of ribavirin’s ribose moiety, enhancing solubility and metabolic stability. This modification alters interactions with viral polymerases and host enzymes like inosine monophosphate dehydrogenase (IMPDH), potentially reducing off-target cytotoxicity. Comparative studies use enzyme inhibition assays and molecular docking simulations .
Q. How do researchers validate the antiviral mechanism of this compound against RNA viruses?
Mechanistic validation includes:
- Enzyme inhibition assays : Measuring IMPDH activity inhibition via spectrophotometric detection of NAD<sup>+</sup> reduction.
- Viral polymerase inhibition : Radiolabeled nucleotide incorporation assays.
- Resistance profiling : Serial passage of viruses under suboptimal drug concentrations to identify mutations .
Q. What analytical techniques ensure the purity and stability of this compound in research?
HPLC with UV detection (λ = 210–260 nm) monitors purity (>98%), while accelerated stability studies (40°C/75% RH) assess degradation kinetics. Mass balance studies and forced degradation (acid/base/oxidative conditions) identify major impurities .
Advanced Research Questions
Q. How do researchers address discrepancies between in vitro antiviral activity and in vivo efficacy for this compound?
Discrepancies arise from poor bioavailability or host metabolic clearance. Strategies include:
- Pharmacokinetic (PK) modeling : Plasma/tissue concentration-time profiling in rodents.
- Prodrug design : Esterification to enhance membrane permeability.
- Combination therapy : Synergy testing with interferon-α or nucleotide analogs .
Q. What methodologies evaluate the pharmacokinetic profile of this compound in preclinical studies?
- Absorption : Oral bioavailability via LC-MS/MS quantification in plasma.
- Distribution : Radiolabeled compound tracking in organs (e.g., liver, brain).
- Metabolism : Incubation with liver microsomes to identify cytochrome P450-mediated pathways.
- Excretion : Urinary/fecal recovery studies over 72 hours .
Q. How is computational modeling integrated into the development of this compound?
Molecular dynamics simulations predict binding affinities to viral targets (e.g., NS5B polymerase). Systems biology models map host-virus-drug interactions, identifying biomarkers for efficacy. Machine learning prioritizes analogs with optimal ADMET properties .
Q. What strategies assess potential off-target effects of this compound in host cellular pathways?
Q. What experimental designs evaluate synergistic effects of this compound with other antiviral agents?
- Isobologram analysis : Determining combination indices (CI < 1 indicates synergy).
- Time-course studies : Sequential vs. concurrent administration in infected models.
- Resistance prevention : Testing viral escape rates under combination pressure .
Methodological Considerations
- Data Contradiction Analysis : When in vitro activity (e.g., EC50 = 10 µM) fails to translate in vivo, researchers must validate dosing regimens (e.g., higher doses or prolonged infusion) and assess species-specific metabolic differences .
- Reproducibility Standards : Detailed experimental protocols (e.g., cell passage numbers, viral titers) must align with guidelines from journals like the Beilstein Journal of Organic Chemistry to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
